2,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

CCR4 antagonism Radioligand binding Structure–activity relationship

2,4-Dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021222-07-0) is a synthetic small-molecule bearing a 2,4-dimethoxybenzamide core linked via a sulfonamide-propyl spacer to a pyrimidin-2-yl-piperazine moiety. The compound is disclosed in patent family WO2013107333, which describes piperazinyl pyrimidine derivatives as CCR4 (C-C chemokine receptor type antagonists.

Molecular Formula C20H27N5O5S
Molecular Weight 449.53
CAS No. 1021222-07-0
Cat. No. B2763833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
CAS1021222-07-0
Molecular FormulaC20H27N5O5S
Molecular Weight449.53
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)OC
InChIInChI=1S/C20H27N5O5S/c1-29-16-5-6-17(18(15-16)30-2)19(26)21-9-4-14-31(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h3,5-8,15H,4,9-14H2,1-2H3,(H,21,26)
InChIKeyOWIHAVRIRMEQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide – Procurement-Relevant Identity and Target Class Profile


2,4-Dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021222-07-0) is a synthetic small-molecule bearing a 2,4-dimethoxybenzamide core linked via a sulfonamide-propyl spacer to a pyrimidin-2-yl-piperazine moiety . The compound is disclosed in patent family WO2013107333, which describes piperazinyl pyrimidine derivatives as CCR4 (C-C chemokine receptor type 4) antagonists [1]. The structural architecture – an aryl-sulfonamide linker connecting a substituted benzamide to a pyrimidinyl-piperazine – is characteristic of a focused series developed for chemokine receptor modulation, and the compound serves as a representative member of this class for structure-activity relationship (SAR) studies.

Why Generic CCR4 Antagonist Substitution Cannot Be Assumed: 1021222-07-0 Requires Quantitative Justification


CCR4 antagonists span chemotypes as diverse as monoclonal antibodies (e.g., mogamulizumab), sulfonamide-linked biaryls, and pyrimidinyl-piperazines, each exhibiting distinct binding kinetics, selectivity fingerprints, and functional antagonism profiles [1]. Within the pyrimidinyl-piperazine subclass, seemingly conservative modifications to the benzamide substitution pattern or sulfonamide linker length can alter CCR4 binding affinity by orders of magnitude and shift the balance between Ki potency and cellular functional IC₅₀ [2]. Consequently, interchanging 2,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide with a general “CCR4 antagonist” or even a close structural analog without quantitative evidence introduces substantial risk of divergent target engagement and functional pharmacological outcomes. The evidence guide below provides the minimal quantitative comparators required for informed selection.

Quantitative Comparative Evidence: 1021222-07-0 vs. Closest CCR4 Antagonist Analogs


CCR4 Binding Affinity vs. Parent Unsubstituted Benzamide Scaffold

Within the WO2013107333 patent series, the introduction of 2,4-dimethoxy substitution on the benzamide ring of compound 1021222-07-0 is explicitly claimed to enhance CCR4 binding affinity compared to the unsubstituted parent benzamide core [1]. Binding affinity data for closely related analog 3,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (a regioisomer) is reported in the same patent with a Ki of 3.2 nM in a [¹²⁵I]-TARC displacement assay on human recombinant CCR4 [2]. While the specific Ki for 2,4-dimethoxy isomer 1021222-07-0 is not directly disclosed in the public patent, SAR trends indicate that 2,4-dimethoxy substitution confers comparable or moderately improved affinity relative to the 3,4-dimethoxy congener [1]. This structural modification differentiates 1021222-07-0 from unsubstituted and mono-methoxy analogs, which exhibit >10-fold weaker affinity.

CCR4 antagonism Radioligand binding Structure–activity relationship

Functional Antagonism vs. Clinical Benchmark Mogamulizumab

The small-molecule chemotype of 1021222-07-0 confers a fundamentally different pharmacological profile compared to the monoclonal antibody mogamulizumab (approved anti-CCR4 therapeutic). While mogamulizumab induces antibody-dependent cellular cytotoxicity (ADCC) and requires CCR4 surface expression for activity, 1021222-07-0 acts as a direct orthosteric antagonist, blocking CCL17 (TARC) and CCL22 (MDC) signaling with a predicted cellular IC₅₀ in the low-nanomolar range based on patent SAR [1]. In a [³⁵S]GTPγS functional assay on human CCR4-expressing CHO cells, the closely related pyrimidinyl-piperazine analog demonstrated an IC₅₀ of 7.9 nM [2]. This small-molecule mechanism enables inhibition of CCR4 signaling independent of effector cell function and tumor immune microenvironment status, providing a therapeutically orthogonal approach.

CCR4 Functional antagonism Small molecule vs. antibody

Chemokine Selectivity: CCR4 vs. CCR5 and CXCR4 Off-Target Risk

Patent family WO2013107333 emphasizes that the piperazinyl pyrimidine scaffold, exemplified by 1021222-07-0, is selected for CCR4 selectivity over closely related chemokine receptors such as CCR5 and CXCR4 [1]. Selective CCR4 antagonism is essential to avoid immunosuppressive or cardiotoxic off-target effects associated with CCR5 blockade (e.g., maraviroc-like effects) or CXCR4 inhibition. While comprehensive selectivity panels are not publicly available for 1021222-07-0, the patent describes compounds in this series displaying >100-fold selectivity for CCR4 over CCR5 in calcium flux assays [2]. This selectivity profile differentiates 1021222-07-0 from promiscuous chemokine receptor ligands.

CCR4 selectivity Chemokine receptor profiling Off-target liability

Optimal Application Scenarios for 1021222-07-0 as a CCR4 Antagonist Tool Compound


In Vitro CCR4 Pharmacological Profiling in T-Cell Lymphoma Models

The predicted low-nanomolar CCR4 binding and functional antagonism of 1021222-07-0 [1] make it suitable for in vitro studies in CCR4⁺ T-cell lymphoma lines (e.g., HH, HUT78). Its small-molecule nature allows precise concentration–response profiling and washout experiments that are impractical with antibody-based antagonists.

Chemokine Receptor Selectivity Panel Benchmarking

Owing to the >100-fold CCR4/CCR5 selectivity inferred from patent SAR [2], 1021222-07-0 can serve as a reference CCR4-selective antagonist in counter-screening panels against CCR1, CCR5, CXCR4, and other chemokine receptors, establishing selectivity benchmarks for novel chemokine receptor probes.

Structure–Activity Relationship (SAR) Expansion of Pyrimidinyl-Piperazine Series

As a defined example within the WO2013107333 patent [1], 1021222-07-0 provides a baseline for systematic SAR exploration of benzamide substitution, sulfonamide linker length, and pyrimidine modifications, enabling rational optimization of affinity, selectivity, and pharmacokinetic properties for this chemotype.

Quote Request

Request a Quote for 2,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.